N-Chloroacetanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

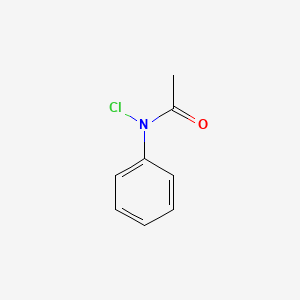

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-chloro-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVKMXGRFVLMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206615 | |

| Record name | Acetanilide, N-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-11-3 | |

| Record name | N-Chloro-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, N-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, N-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Chloroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Chloroacetanilide from Acetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-chloroacetanilide from acetanilide (B955), a key transformation in organic chemistry with applications in the development of pharmaceuticals and other fine chemicals. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols.

Introduction

This compound is a valuable intermediate in organic synthesis. The chlorination of acetanilide can be achieved through several methods, each with distinct advantages concerning yield, reaction conditions, and scalability. The primary mechanism involves the generation of an electrophilic chlorine species that reacts with the nitrogen atom of the acetanilide to form the N-chloro derivative. This guide explores different chlorinating agents and their associated reaction parameters.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of this compound from acetanilide, allowing for a direct comparison of their efficiencies.

| Chlorinating Agent | Co-reagent/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Dichlorine monoxide | Sodium hydroxide (B78521), Water | 15 - 30 | 5 | 98.9 | 98.7 | [1] |

| Trichloroisocyanuric acid | Dichloromethane (B109758), Acetone (B3395972) | 0 - 10 | 4 - 6 | 90.5 | 99.1 | [2] |

| Chloramine-T | Aqueous Acetic Acid, Perchloric Acid | 60 | Not Specified | Not Specified | Not Specified | [3] |

| Metal Chloride (NaCl) / H₂O₂ | Nitric Acid, Water | 50 | Not Specified | Good Yield | Not Specified | [4] |

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from acetanilide proceeds through the electrophilic chlorination of the amide nitrogen. The general mechanism involves the formation of an N-chloro intermediate, which in some cases can undergo rearrangement to yield nuclear chlorinated products.

Caption: Generalized reaction mechanism for the synthesis of this compound.

The experimental workflow for a typical synthesis involves the reaction of acetanilide with a chlorinating agent in a suitable solvent, followed by quenching, product isolation, and purification.

Caption: A typical experimental workflow for this compound synthesis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the summary table.

Method 1: Synthesis using Dichlorine Monoxide

This protocol describes a high-yield synthesis of this compound using dichlorine monoxide as the chlorinating agent.[1]

Materials:

-

Acetanilide: 50.02 g

-

Sodium hydroxide: 4.42 g

-

Purified water: 300.14 g

-

Dichlorine monoxide: 20.9 g

-

500 ml reaction flask with thermometer and mechanical agitation

Procedure:

-

To the 500 ml reaction flask, add 300.14 g of purified water.

-

Add 4.42 g of sodium hydroxide to the reaction flask and stir until dissolved.

-

Add 50.02 g of acetanilide to the solution.

-

Introduce 20.9 g of dichlorine monoxide into the reaction flask.

-

Heat the reaction mixture at a temperature of 15-30 °C for 5 hours with continuous agitation.

-

After the reaction is complete, filter the solid product.

-

Dry the collected solid to obtain this compound.

Expected Outcome:

-

Yield: 62.92 g (molar yield of 98.9%)

-

Purity: 98.7%

Method 2: Synthesis using Trichloroisocyanuric Acid (TCCA)

This method utilizes trichloroisocyanuric acid (TCCA) as a stable and efficient chlorinating agent in an anhydrous system.[2]

Materials:

-

Acetanilide

-

Trichloroisocyanuric acid (TCCA)

-

Dichloromethane

-

Acetone

-

Saturated sodium bicarbonate aqueous solution

Procedure:

-

In a suitable reaction vessel, prepare a solution of acetanilide in a mixture of dichloromethane and acetone. The recommended volume ratio of acetanilide to dichloromethane to acetone is 1:4-6:0.3-0.5.

-

Slowly add trichloroisocyanuric acid to the solution while maintaining the system temperature at 0-10 °C. The molar ratio of acetanilide to TCCA should be between 1:0.4 and 1:0.6.

-

After the addition is complete, allow the reaction to proceed at room temperature for 4-6 hours.

-

Once the reaction is finished, quench the reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to stand for layering, then separate the organic layer.

-

Concentrate the organic layer to obtain the solid this compound.

Expected Outcome:

-

Yield: Over 88% (a specific example yielded 90.5%)

-

Purity: Over 99% (as determined by HPLC)

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques. While specific spectra for this compound were not detailed in the provided search results, related chloroacetanilide compounds have been characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. These techniques can be used to confirm the structure of the final product.

This guide provides a solid foundation for the synthesis of this compound. Researchers should select the most appropriate method based on available resources, desired yield and purity, and scalability requirements. As with all chemical syntheses, proper safety precautions should be strictly followed.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Chloroacetanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetanilide (NCA) and its isomers are halogenated aromatic amides that serve as important intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Their reactivity, influenced by the position of the chlorine atom on the phenyl ring or on the nitrogen atom of the amide group, makes them versatile building blocks for more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of key chemical transformations.

Physicochemical Properties

The physicochemical properties of chloroacetanilide isomers vary significantly depending on the position of the chlorine atom. The following tables summarize key quantitative data for this compound and the ortho-, meta-, and para-isomers of chloroacetanilide.

Table 1: General Physicochemical Properties

| Property | This compound | 2-Chloroacetanilide | 3-Chloroacetanilide | 4-Chloroacetanilide |

| Molecular Formula | C₈H₈ClNO | C₈H₈ClNO | C₈H₈ClNO | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol [1] | 169.61 g/mol [2] | 169.61 g/mol | 169.61 g/mol [3] |

| Appearance | White to off-white crystalline solid | Light beige solid[2] | White to off-white crystalline powder | White to off-white crystalline solid[4][5] |

| CAS Number | 579-11-3[1][6] | 533-17-5 | 588-07-8 | 539-03-7[4] |

Table 2: Thermal Properties

| Property | This compound | 2-Chloroacetanilide | 3-Chloroacetanilide | 4-Chloroacetanilide |

| Melting Point | 92 °C[6] | 86-88 °C | 77-78 °C | 176-181 °C[7] |

| Boiling Point | 234.2 °C (Predicted)[6] | - | - | 333 °C[3][8] |

| Flash Point | - | - | - | 156.4 °C[8] |

Table 3: Solubility Data

| Solvent | This compound | 2-Chloroacetanilide | 3-Chloroacetanilide | 4-Chloroacetanilide |

| Water | Limited solubility[9] | Practically insoluble | Limited solubility | Sparingly soluble[5] |

| Ethanol | Soluble[9] | - | Readily soluble | Soluble[4] |

| Acetone | Soluble[9] | - | - | Soluble[4] |

| Benzene | - | - | Readily soluble[10] | Slightly soluble[10] |

| Carbon Disulfide | - | - | Readily soluble[10] | Readily soluble[10] |

| Carbon Tetrachloride | - | - | - | Slightly soluble[10] |

| Ligroin | - | - | Very slightly soluble[10] | - |

| Dioxane | - | - | - | 50 mg/mL (hot)[5] |

Table 4: Spectroscopic Data

| Spectrum | This compound | 2-Chloroacetanilide | 3-Chloroacetanilide | 4-Chloroacetanilide |

| UV (λmax in 95% Ethanol) | - | 240 nm[10] | 245 nm[10] | 249 nm[10] |

| ¹H NMR | Available | Available | Available | Available[11] |

| IR | Available | Available | - | Available |

| Mass Spectrum | Available | Available[2] | - | Available |

Key Chemical Transformations

The Orton Rearrangement

A characteristic reaction of N-haloanilides is the Orton rearrangement, which occurs under acidic conditions. In this intermolecular rearrangement, the halogen on the nitrogen atom migrates to the aromatic ring, typically yielding a mixture of ortho- and para-substituted products.

References

- 1. CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Google Patents [patents.google.com]

- 2. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. tmv.ac.in [tmv.ac.in]

- 5. zenodo.org [zenodo.org]

- 6. benchchem.com [benchchem.com]

- 7. 4'-Chloroacetanilide | 539-03-7 | FC20179 | Biosynth [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 11. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Data Analysis of Chloroacetanilides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for chloroacetanilide isomers. Due to the limited availability of published experimental spectral data for N-Chloroacetanilide, this document focuses on the analysis of its closely related and more extensively characterized isomers: 2'-chloroacetanilide, 3'-chloroacetanilide, and 4'-chloroacetanilide. The spectral data of the parent compound, acetanilide (B955), is also included for comparative purposes. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and analysis of these and similar compounds.

Data Presentation: Spectral Data Summary

The following tables summarize the key spectral data for acetanilide and the chloroacetanilide isomers.

Table 1: ¹H NMR Spectral Data (CDCl₃, δ in ppm)

| Compound | Methyl Protons (CH₃) | Aromatic Protons | NH Proton |

| Acetanilide | ~2.1 | ~7.0 (para), ~7.2 (meta), ~7.4 (ortho)[1] | ~8.75[1] |

| 2'-Chloroacetanilide | ~2.22 | 7.03 - 7.34, 7.7, 8.30[2] | ~8.30 |

| 3'-Chloroacetanilide | Not specified | Not specified | Not specified |

| 4'-Chloroacetanilide | ~2.07 | ~7.35 (d), ~7.63 (d)[3] | ~10.09[3] |

Note: The exact chemical shifts and splitting patterns for aromatic protons can be complex and are dependent on the solvent and the specific isomer.

Table 2: ¹³C NMR Spectral Data (Solvent not always specified, δ in ppm)

| Compound | Methyl Carbon (CH₃) | Aromatic Carbons | Carbonyl Carbon (C=O) |

| Acetanilide | Not specified | Not specified | Not specified |

| 2'-Chloroacetanilide | Not specified | Not specified | Not specified |

| 3'-Chloroacetanilide | Not specified | Not specified | Not specified |

| 4'-Chloroacetanilide | Not specified | 121.2, 128.8, 129.0, 136.9 | 168.0 |

Table 3: Infrared (IR) Spectral Data (cm⁻¹)

| Compound | N-H Stretch | C=O Stretch | C-N Stretch | Aromatic C-H Stretch | C-Cl Stretch |

| Acetanilide | ~3300 | ~1660 | ~1550 | ~3100-3000 | - |

| 2'-Chloroacetanilide | ~3250 | ~1660 | ~1540 | ~3050 | ~750 |

| 3'-Chloroacetanilide | Not specified | Not specified | Not specified | Not specified | Not specified |

| 4'-Chloroacetanilide | ~3300 | ~1670 | ~1530 | ~3050 | ~820 |

Note: The IR peak positions are approximate and can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).

Table 4: Mass Spectrometry Data (m/z)

| Compound | Molecular Ion (M⁺) | Key Fragment Ions |

| Acetanilide | 135 | 93, 66, 43 |

| 2'-Chloroacetanilide | 169/171 (isotope pattern) | 127/129, 92, 65, 43[2][4] |

| 3'-Chloroacetanilide | 169/171 (isotope pattern) | 127/129, 92, 65, 43[5] |

| 4'-Chloroacetanilide | 169/171 (isotope pattern) | 127/129, 92, 65, 43[6][7] |

Note: The presence of chlorine results in a characteristic M+2 isotope peak that is approximately one-third the intensity of the molecular ion peak.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of acetanilide with a chlorinating agent. One reported method utilizes trichloroisocyanuric acid in an anhydrous system. The general steps are as follows:

-

Acetanilide is dissolved in a suitable organic solvent, such as a mixture of dichloromethane (B109758) and acetone.

-

The solution is cooled to 0-10 °C.

-

Trichloroisocyanuric acid is slowly added to the cooled solution, maintaining the temperature.

-

The reaction is allowed to proceed at room temperature for several hours.

-

After the reaction is complete, the solution is quenched, typically with an alkaline aqueous solution like sodium bicarbonate.

-

The organic layer is separated, and the solvent is removed to yield the this compound solid.

Another method involves the reaction of acetanilide with hypochlorous anhydride (B1165640) in the presence of sodium hydroxide (B78521) at 15-30°C.

NMR Spectroscopy

For the acquisition of NMR spectra of organic compounds like chloroacetanilides, the following general protocol is used:

-

Sample Preparation: A small amount of the purified compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is crucial to avoid interfering signals from the solvent itself.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired. For more detailed structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

-

Data Processing: The acquired data is processed, which includes Fourier transformation, phase correction, and baseline correction, to obtain the final spectrum.

Infrared (IR) Spectroscopy

For solid samples like chloroacetanilides, a common method for obtaining an IR spectrum is the KBr pellet technique:

-

Sample Preparation: A small amount of the dry solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of air is typically recorded first and subtracted from the sample spectrum.

Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small organic molecules:

-

Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

-

Fragmentation: The molecular ions are often energetically unstable and can fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectral analysis of a synthesized chloroacetanilide compound.

References

- 1. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]

- 2. 2'-Chloroacetanilide(533-17-5) 1H NMR [m.chemicalbook.com]

- 3. 4'-CHLOROACETANILIDE(539-03-7) 1H NMR [m.chemicalbook.com]

- 4. o-Chloroacetanilide [webbook.nist.gov]

- 5. N-(3-Chlorophenyl)acetamide | C8H8ClNO | CID 11493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acetamide, N-(4-chlorophenyl)- [webbook.nist.gov]

The Structural Elucidation of N-Chloroacetanilide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of N-Chloroacetanilide and its derivatives. It details the synthetic and crystallographic methodologies employed to determine their three-dimensional architectures, presenting key structural data for comparative analysis. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry, materials science, and drug development.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives is typically achieved through the chloroacetylation of a corresponding aniline (B41778). Several methods have been reported, offering routes that vary in reagents and conditions, from traditional laboratory setups to greener, more sustainable approaches.

General Synthesis Protocol via Chloroacetylation

A common and direct method involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base or in a suitable solvent system. Zinc dust is sometimes used to prevent the oxidation of aniline during the reaction.

Detailed Experimental Protocol: Synthesis from Acetanilide (B955)

A robust method for producing this compound involves the reaction of acetanilide with trichloroisocyanuric acid (TCCA) in an anhydrous solvent system. This method is noted for its high yield and purity, making it suitable for industrial applications[1].

Materials:

-

Acetanilide

-

Trichloroisocyanuric acid (TCCA)

-

Dichloromethane (B109758) (anhydrous)

-

Acetone (anhydrous)

-

Aqueous alkaline solution (e.g., sodium bicarbonate) for quenching

Procedure:

-

In a reaction vessel, dissolve trichloroisocyanuric acid in a mixture of anhydrous dichloromethane and acetone. The molar ratio of acetanilide to TCCA is typically around 1:0.4 to 1:0.6[1].

-

Cool the mixture to a temperature of 0-10 °C.

-

Slowly add acetanilide to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed at room temperature for 4-6 hours[1].

-

Upon completion, quench the reaction by adding an aqueous alkaline solution (e.g., sodium bicarbonate solution).

-

Allow the mixture to stand, leading to the separation of layers.

-

Separate the organic layer and concentrate it under reduced pressure to obtain the solid this compound product.

-

The product can be further purified by recrystallization. The reported purity for this method exceeds 99% (HPLC), with yields over 88%[1].

Another documented method involves the use of hypochlorous anhydride, generated from dichlorine monoxide, reacting with acetanilide in the presence of sodium hydroxide (B78521) at 15-30 °C for 5 hours, yielding a product of 98.7% purity with a molar yield of 98.9%[2].

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is the most critical step for successful X-ray diffraction analysis. The purification of the crude product is a prerequisite, for which recrystallization is the most common and effective method[3][4][5][6].

Recrystallization Protocol

The principle of recrystallization relies on the differential solubility of the compound in a given solvent at different temperatures. Acetanilide and its derivatives are often recrystallized from aqueous ethanol (B145695) or glacial acetic acid[7].

General Procedure:

-

Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Water is a common solvent for acetanilide recrystallization[4][6].

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to create a saturated or near-saturated solution[3][8].

-

Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities[4][8].

-

Hot Filtration: Filter the hot solution through a pre-heated funnel to remove insoluble impurities and the charcoal. This step must be done quickly to prevent premature crystallization[3][6].

-

Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, cooling in an ice bath can maximize the yield of crystals[5][8]. Scratching the inside of the flask with a glass rod can induce crystallization if needed.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly[3][6].

Growing Single Crystals

For X-ray diffraction, crystals should ideally be well-formed, free of defects, and between 30 and 300 microns in size[7][9]. The following techniques are commonly employed:

-

Slow Evaporation: A saturated solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to crystal formation.

-

Slow Cooling: A saturated solution prepared at an elevated temperature is allowed to cool to room temperature very slowly. This can be achieved by placing the container in an insulated vessel.

-

Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information on the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions, bond lengths, and bond angles[7][9].

Experimental Workflow

The process involves several key stages, from data collection to structure refinement[9][10][11][12].

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and oil[9][11]. The crystal is often flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage[11].

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam[9]. The diffracted X-rays produce a pattern of spots that are recorded by a detector[7][9].

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods. This process optimizes the atomic positions and thermal parameters to best fit the experimental diffraction data[11]. The final result is a detailed crystallographic information file (CIF).

Crystallographic Data

The following tables summarize the available crystallographic data for this compound and several of its key derivatives.

Unit Cell Parameters

This table presents the lattice parameters for this compound and its derivatives as determined by single-crystal X-ray diffraction.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| This compound | C₈H₈ClNO | Monoclinic | P2₁/c | — | — | — | 90 | — | 90 | — | [13] (CCDC 653337) |

| 2-Chloro-N-phenylacetamide | C₈H₈ClNO | Monoclinic | P2₁/c | 5.0623(15) | 18.361(6) | 9.115(2) | 90 | 102.13(3) | 90 | 4 | [14] |

| N-(2-Chlorophenyl)acetamide (o-chloro) | C₈H₈ClNO | Monoclinic | P2₁/n | — | — | — | 90 | — | 90 | — | [15] (CCDC 617397) |

| N-(4-Chlorophenyl)acetamide (p-chloro) | C₈H₈ClNO | Orthorhombic | — | — | — | — | 90 | 90 | 90 | — | [16] (CCDC 657679) |

| N,N′-(1,2-phenylene)bis(2-chloroacetamide) | C₁₀H₁₀Cl₂N₂O₂ | Monoclinic | P2₁/c | 4.5731(4) | 14.3260(16) | 16.7472(15) | 90 | 95.611(5) | 90 | 4 | [3] |

Note: "—" indicates data not available in the searched abstracts. The CCDC reference number is provided for retrieval of the full crystallographic data.

Selected Bond Lengths and Angles

Detailed analysis of the crystal structure provides precise bond lengths and angles. Below are selected parameters for N,N′-(1,2-phenylene)bis(2-chloroacetamide).

| Bond/Angle | Value (Å/°) |

| Bond Lengths (Å) | |

| Cl1—C1 | 1.767 (2) |

| Cl2—C10 | 1.752 (2) |

| O1—C2 | 1.230 (2) |

| N1—C2 | 1.339 (3) |

| N1—C3 | 1.433 (2) |

| Bond Angles (°) | |

| O1—C2—N1 | 124.80 (17) |

| N1—C2—C1 | 114.50 (17) |

| C2—N1—C3 | 125.10 (16) |

| Cl2—C10—C9 | 112.76 (14) |

Data sourced from the study of N,N′-(1,2-phenylene)bis(2-chloroacetamide).

Conclusion

This guide has outlined the synthesis, crystallization, and structural determination of this compound and its derivatives. The provided protocols offer robust methods for obtaining these compounds and preparing them for crystallographic analysis. The summarized crystal structure data highlights the precise molecular geometries and packing arrangements in the solid state. This information is fundamental for understanding structure-activity relationships and for the rational design of new molecules in drug discovery and materials science. For complete crystallographic details, direct consultation of the cited Cambridge Crystallographic Data Centre (CCDC) entries is recommended.

References

- 1. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. coconote.app [coconote.app]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 11. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 12. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C8H8ClNO | CID 11365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Orton Rearrangement of N-Chloroacetanilide: A Core Mechanism Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of the Orton rearrangement of N-chloroacetanilide, a classic example of a molecular rearrangement reaction with significant implications in synthetic organic chemistry. This document provides a detailed examination of the reaction mechanism, kinetic data, experimental protocols, and evidence supporting the proposed pathways, tailored for an audience of researchers, scientists, and professionals in drug development.

Introduction

The Orton rearrangement is the acid-catalyzed migration of a halogen atom from the N-amido nitrogen to the aromatic ring of an N-haloanilide.[1][2] Specifically, the rearrangement of this compound in the presence of an acid, typically hydrochloric acid, yields a mixture of ortho- and para-chloroacetanilide, with the para isomer being the major product.[1][2] This reaction is a key transformation for the synthesis of halogenated aromatic compounds, which are important intermediates in the pharmaceutical and agrochemical industries. Understanding the intricacies of its mechanism is crucial for optimizing reaction conditions and achieving desired product selectivity.

The Core Mechanism: An Intermolecular Pathway

The Orton rearrangement of this compound proceeds through a well-established intermolecular mechanism, rather than an intramolecular migration of the chlorine atom.[1] The reaction is catalyzed by acids, with hydrochloric acid being particularly effective.[3] The core of the mechanism can be dissected into two main stages: the formation of an electrophilic chlorinating agent and the subsequent electrophilic aromatic substitution.

Stage 1: Formation of Molecular Chlorine

The first stage involves the protonation of the this compound at the nitrogen or carbonyl oxygen atom, followed by a nucleophilic attack of a chloride ion on the chlorine atom. This step is essentially a bimolecular nucleophilic substitution at the chlorine atom, leading to the formation of acetanilide (B955) and molecular chlorine (Cl₂).[4]

Stage 2: Electrophilic Aromatic Substitution

The molecular chlorine generated in situ then acts as the electrophile in a classic electrophilic aromatic substitution reaction with the acetanilide also produced in the first stage. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group, leading to the formation of ortho- and para-chloroacetanilide. The para isomer is generally favored due to steric hindrance at the ortho position.

The overall reaction mechanism is depicted in the following diagram:

Caption: The intermolecular mechanism of the Orton rearrangement.

Evidence for the Intermolecular Mechanism

The intermolecular nature of the Orton rearrangement is supported by several key experimental observations:

-

Crossover Experiments: When two different N-haloanilides are rearranged in the same solution, "crossover" products are observed. For example, a reaction mixture of this compound and N-bromo-p-toluidide would yield not only the expected rearrangement products but also p-bromoacetanilide and o-chloro-p-toluidide. This indicates that the halogen detaches from the parent molecule and can chlorinate or brominate other aromatic species present in the solution.

Caption: A crossover experiment demonstrating the intermolecular nature.

-

Trapping of the Halogen: The presence of a more reactive aromatic substrate, known as a "halogen captor," can intercept the generated halogen. For instance, if the rearrangement is carried out in the presence of anisole, which is more reactive towards electrophilic substitution than acetanilide, the main product is chloroanisole, with very little chloroacetanilide formed.[5]

-

Identical Isomer Ratios: The ratio of ortho to para products in the Orton rearrangement is identical to the ratio obtained from the direct chlorination of acetanilide under the same conditions. This strongly suggests a common chlorinating intermediate, which is molecular chlorine.

Quantitative Data

The kinetics of the Orton rearrangement of this compound have been studied under various conditions. The reaction is typically first-order with respect to the this compound and is acid-catalyzed.

Table 1: Kinetic Data for the Orton Rearrangement of this compound in Aqueous HCl

| Temperature (°C) | [HCl] (mol/L) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) |

| 25 | 0.1 | 1.2 x 10⁻⁵ | 20.3 |

| 25 | 0.5 | 6.0 x 10⁻⁵ | 20.3 |

| 25 | 1.0 | 1.2 x 10⁻⁴ | 20.3 |

| 35 | 0.1 | 4.5 x 10⁻⁵ | 20.3 |

Data compiled from various kinetic studies. Rate constants are approximate and can vary with specific experimental conditions.

Table 2: Influence of Acid Catalyst on Reaction Rate

| Acid Catalyst | Solvent | Relative Rate |

| Hydrochloric Acid | 99% Acetic Acid | Fastest for N-chloro-α-fluoroacetanilide |

| Toluene-p-sulfonic Acid | 99% Acetic Acid | Fastest for this compound |

Qualitative comparison of reaction rates.[6]

Experimental Protocols

Preparation of this compound

This compound can be prepared by the reaction of acetanilide with a chlorinating agent such as calcium hypochlorite (B82951) in the presence of acetic acid.

Acid-Catalyzed Orton Rearrangement of this compound

Materials:

-

This compound

-

Concentrated Hydrochloric Acid

-

Water

-

Sodium bicarbonate

-

Dichloromethane (B109758) or Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Beakers, graduated cylinders, etc.

-

Rotary evaporator

-

Melting point apparatus

-

HPLC or GC-MS for product analysis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known amount of this compound in a suitable solvent such as a mixture of ethanol and water.

-

Initiation: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated hydrochloric acid with continuous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by periodically taking aliquots and analyzing them by HPLC.[7]

-

Workup: After the reaction is complete, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the products with a suitable organic solvent like dichloromethane or diethyl ether.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification and Analysis: The crude product can be purified by recrystallization. The product composition (ortho vs. para isomers) can be determined by techniques such as HPLC, GC-MS, or NMR spectroscopy.[7]

Caption: A typical experimental workflow for the Orton rearrangement.

Conclusion

The Orton rearrangement of this compound is a synthetically useful reaction that proceeds via a well-supported intermolecular mechanism involving the in situ generation of molecular chlorine. A thorough understanding of its mechanism, kinetics, and the factors influencing product distribution is essential for its effective application in the synthesis of halogenated aromatic compounds. This guide provides a comprehensive overview of the core principles of this important rearrangement, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. Molecular rearrangements. Part IX. The acid-catalysed rearrangement of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

Solubility of N-Chloroacetanilide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Chloroacetanilide in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative and semi-quantitative information and presents standardized experimental protocols for determining solubility. Additionally, it covers key chemical transformations of this compound, including its synthesis and the Orton rearrangement, providing detailed methodologies and visual representations of these processes.

Quantitative Solubility Data

Precise, temperature-dependent solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available scientific literature. However, based on various sources, a general qualitative understanding of its solubility has been established. The following table summarizes the available information. It is important to note that for many solvents, only qualitative descriptors are available. Researchers requiring precise solubility data for specific applications are strongly encouraged to determine it experimentally using the protocols outlined in the subsequent section.

| Solvent Classification | Solvent | This compound | o-Chloroacetanilide | m-Chloroacetanilide | p-Chloroacetanilide |

| Polar Protic | Ethanol | Soluble[1][2][3] | Soluble[4] | Readily Soluble[5] | Readily Soluble[6] |

| Polar Aprotic | Acetone | Soluble[1][2][3] | - | Soluble[5] | Soluble |

| Dioxane | - | - | - | 50 mg/mL (hot)[7] | |

| Non-Polar Aromatic | Benzene | - | More soluble than p-isomer[4] | Readily Soluble | Slightly Soluble[6][8] |

| Toluene | - | - | - | Low Solubility[9] | |

| Non-Polar Halogenated | Carbon Tetrachloride | - | - | - | Slightly Soluble[6][8] |

| Chloroform | - | - | - | Low Solubility[9] | |

| Non-Polar | Ether | - | Very Soluble[4] | - | Readily Soluble[6] |

| Carbon Disulfide | - | - | Readily Soluble | Readily Soluble[6] | |

| Ligroin | - | - | Very Slightly Soluble | - | |

| Aqueous | Water | Limited/Practically Insoluble[1][10] | Practically Insoluble[4] | Limited Solubility[5] | Insoluble/Practically Insoluble[6][8][9] |

Note: "-" indicates that no data was found in the searched sources.

Experimental Protocols

For researchers requiring precise solubility data, this section provides a general experimental protocol for the determination of the solubility of a solid organic compound in an organic solvent. This can be adapted for this compound.

General Protocol for Solubility Determination (Gravimetric Method)

This method involves preparing a saturated solution of the compound at a specific temperature, separating the undissolved solid, and determining the concentration of the dissolved solid in a known amount of the solvent.

Materials:

-

This compound (or its isomer)

-

Selected organic solvent(s)

-

Thermostatically controlled water bath or shaker

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

Oven

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume or weigh a known mass of the desired organic solvent into each vial.

-

Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed vial.

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dissolved solid is achieved.

-

Weigh the vial with the dry solid.

-

Calculate the solubility in terms of g/100 g of solvent or other desired units.

Synthesis of this compound

This compound can be synthesized from acetanilide (B955). Several methods have been reported, one of which involves the use of dichlorine monoxide.

Materials:

-

Acetanilide

-

Dichlorine monoxide

-

Sodium hydroxide (B78521)

-

Water

-

Reaction flask with a thermometer and mechanical stirrer

Procedure: [11]

-

In a 500 mL reaction flask equipped with a thermometer and mechanical stirrer, add 300.14 g of purified water.

-

Dissolve 4.42 g of sodium hydroxide in the water.

-

Add 50.02 g of acetanilide to the flask.

-

Introduce 20.9 g of dichlorine monoxide into the reaction mixture while maintaining the temperature between 15-30 °C.

-

Continue the reaction with stirring for 5 hours at this temperature.

-

Filter the resulting solid this compound.

-

Dry the solid product. This method has been reported to yield a product with a purity of 98.7% and a molar yield of 98.9%.

Another reported method utilizes trichloroisocyanuric acid in an anhydrous system.[12]

Key Chemical Transformations and Workflows

Synthesis of this compound

The synthesis of this compound from acetanilide is a fundamental laboratory preparation. The general workflow for this synthesis is depicted below.

The Orton Rearrangement

This compound can undergo a significant chemical transformation known as the Orton rearrangement. This acid-catalyzed, intermolecular rearrangement yields a mixture of ortho- and para-chloroacetanilides.[13][14][15][16][17] The mechanism is believed to involve the formation of molecular chlorine, which then acts as an electrophile in the chlorination of the aromatic ring of acetanilide.[14]

This guide serves as a foundational resource for professionals working with this compound. While it compiles the currently available solubility information, it also highlights the need for further experimental determination of precise solubility data to aid in the optimization of processes in drug development and chemical synthesis.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 539-03-7: N-(4-Chlorophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 4. o-Chloroacetanilide | C8H8ClNO | CID 10777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 539-03-7 CAS MSDS (4'-CHLOROACETANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 4'-Chloroacetanilide | 539-03-7 | FC20179 | Biosynth [biosynth.com]

- 10. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. tmv.ac.in [tmv.ac.in]

- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. zenodo.org [zenodo.org]

- 17. surendranathcollege.ac.in [surendranathcollege.ac.in]

N-Chloroacetanilide: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-Chloroacetanilide (CAS No. 579-11-3), a key chemical intermediate. The document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, and explores its primary chemical transformation, the Orton rearrangement. This guide is intended to serve as a critical resource for professionals in research and development, offering detailed data and methodologies to support laboratory and developmental work.

Chemical Identity and Properties

This compound is a chlorinated derivative of acetanilide (B955). Its core chemical and physical properties are summarized below, providing essential data for handling, storage, and application.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 579-11-3 | [1][2][3] |

| Molecular Formula | C₈H₈ClNO | [1][3] |

| Molecular Weight | 169.61 g/mol | [1][3] |

| IUPAC Name | N-chloro-N-phenylacetamide | [3] |

| Appearance | Solid | |

| Melting Point | 90.5-91 °C | [4] |

| Boiling Point | 234.2 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.247 g/cm³ (Predicted) | [4] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [4][5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for reproducible and efficient laboratory preparation. Two effective protocols are provided below.

Synthesis of this compound using Trichloroisocyanuric Acid

This method provides a high-purity product and is suitable for industrial production with a yield of over 88%.[6]

Experimental Protocol:

-

Reaction Setup: In a 1-liter reaction bottle, add 400 mL of dichloromethane (B109758) and 50 mL of acetone.

-

Addition of Chlorinating Agent: Add 86 g of trichloroisocyanuric acid to the solvent mixture and stir until dissolved.

-

Cooling: Cool the system to 0 °C.

-

Addition of Acetanilide: Slowly add 100 g of acetanilide to the reaction mixture. It is crucial to control the temperature of the system to below 10 °C during this exothermic addition.

-

Reaction: Allow the reaction to proceed for 5 hours at room temperature.

-

Quenching: After the reaction is complete, quench the reaction solution by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate.

-

Work-up: Allow the layers to stand and separate. Collect the organic layer.

-

Isolation: Concentrate the organic layer under reduced pressure to obtain the this compound solid.

Synthesis of this compound using Dichlorine Monoxide

This protocol offers a high molar yield of 98.9% and a purity of 98.7%.[7]

Experimental Protocol:

-

Reaction Setup: In a 500 mL flask equipped with a thermometer and mechanical stirrer, add 300.14 g of purified water.

-

Base Addition: Add 4.42 g of sodium hydroxide (B78521) to the flask and stir until dissolved.

-

Substrate Addition: Add 50.02 g of acetanilide to the basic solution.

-

Chlorination: Introduce 20.9 g of dichlorine monoxide into the reaction flask.

-

Reaction Conditions: Heat the reaction mixture at a temperature between 15-30 °C for 5 hours.

-

Isolation: Filter the resulting solid this compound.

-

Drying: Dry the solid product to obtain the final compound.

Chemical Transformations: The Orton Rearrangement

The Orton rearrangement is a significant acid-catalyzed reaction of N-chloroanilides, leading to the formation of ortho- and para-chloroanilides.[8] This intermolecular rearrangement proceeds through the formation of molecular chlorine.

The mechanism involves the protonation of the N-chlorinated amide in an acidic medium, followed by a nucleophilic attack by a chloride ion on the chlorine atom attached to the nitrogen. This step generates chlorine gas (Cl₂), which then acts as an electrophile in the subsequent electrophilic aromatic substitution on the aniline (B41778) ring, yielding a mixture of ortho- and para-chloroacetanilide.[9]

Visualized Workflows and Mechanisms

To aid in the conceptualization of the chemical processes described, the following diagrams illustrate the synthesis workflow and the mechanism of the Orton rearrangement.

Caption: A flowchart of the synthesis of this compound.

Caption: The acid-catalyzed Orton rearrangement of this compound.

References

- 1. scbt.com [scbt.com]

- 2. 579-11-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | C8H8ClNO | CID 11365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 579-11-3|this compound|BLD Pharm [bldpharm.com]

- 6. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

N-Chloroacetanilide: A Technical Guide to Thermodynamic Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and stability profile of N-Chloroacetanilide. While specific experimental thermodynamic data for this compound is sparse in existing literature, this document outlines the established knowledge regarding its stability, primarily governed by the Orton rearrangement, and furnishes detailed, generalized experimental protocols for the determination of its thermodynamic and stability characteristics. This guide is intended to be a foundational resource for researchers working with this compound, enabling a thorough understanding of its chemical behavior and providing a roadmap for generating critical data.

Thermodynamic and Physical Properties

Table 1: Physical and Computed Properties of Chloroacetanilides

| Property | This compound | o-Chloroacetanilide | m-Chloroacetanilide | p-Chloroacetanilide |

| CAS Number | 579-11-3 | 533-17-5 | 588-07-8 | 539-03-7 |

| Molecular Formula | C₈H₈ClNO | C₈H₈ClNO | C₈H₈ClNO | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol [1] | 169.61 g/mol | 169.61 g/mol | 169.61 g/mol [2] |

| Melting Point | 87-88 °C (melts with decomposition)[3] | 86-88 °C[4] | 77-78 °C | 176-179 °C[5][6] |

| Boiling Point | Not applicable | - | - | 333 °C (at 760 mmHg)[5][6] |

| Vapor Pressure | Not available | 0.0000433 mmHg[4] | Not available | 8.33 x 10⁻⁶ mmHg (estimated)[2] |

| LogP (Computed) | 1.9[1] | 1.6[4] | - | 2.1[2] |

Note: The melting point of this compound is highly dependent on the rate of heating due to its thermal decomposition.[3]

Stability Profile and Decomposition Pathways

The stability of this compound is a critical consideration due to its propensity to undergo rearrangement and decomposition under various conditions, including heat, acid catalysis, and light.

Thermal Stability

This compound is thermally labile. When heated above its melting point (around 87-88 °C), it undergoes a profound and often violent decomposition.[3] The reaction is complex, producing a mixture of C-chloroacetanilides and other degradation products. Observations show that upon slow heating to 100 °C, a delayed but vigorous reaction can occur, with temperatures momentarily rising above 200 °C, resulting in a purple, crystalline mass.[3] This indicates the decomposition is highly exothermic.

The Orton Rearrangement

The primary and most well-documented reaction of this compound is the Orton rearrangement . This reaction involves the migration of the chlorine atom from the nitrogen to the aromatic ring, yielding primarily para-chloroacetanilide and a smaller amount of the ortho-isomer.[7]

Key characteristics of the Orton rearrangement:

-

Mechanism : It is an acid-catalyzed, intermolecular process. The proposed mechanism involves the formation of molecular chlorine (Cl₂) as a key intermediate, which then acts as the electrophile in a standard electrophilic aromatic substitution reaction on an acetanilide (B955) molecule.[3][7]

-

Catalysis : The rearrangement is efficiently catalyzed by strong acids like HCl.[7] Solid acid catalysts, such as montmorillonite (B579905) clays, have also been shown to effectively promote the reaction, often with higher efficiency and better para/ortho selectivity compared to HCl-mediated reactions.[7]

-

Initiation : Besides acid catalysis, the rearrangement can be initiated by light or free-radical initiators like benzoyl peroxide, which suggests a homolytic mechanism can also occur.[7]

Caption: Acid-catalyzed intermolecular Orton rearrangement pathway.

Hydrolytic and Photochemical Stability

While specific kinetic studies on the hydrolysis of this compound are not prominent, studies on related chloroacetamide herbicides indicate that both acid- and base-catalyzed hydrolysis are potential degradation pathways.[8] Base-catalyzed hydrolysis typically proceeds via an S_N2 reaction, substituting the chloride, while acid-catalyzed hydrolysis can lead to amide cleavage.

The photo-change of this compound has been noted, and the Orton rearrangement can be promoted by light, indicating susceptibility to photodegradation.[7][9] The degradation mechanism in the presence of UV light may involve homolytic cleavage of the N-Cl bond.

Experimental Protocols for Characterization

Given the lack of published quantitative data, this section provides detailed, generalized methodologies for determining the thermodynamic and stability properties of this compound.

Determination of Thermodynamic Properties

3.1.1 Enthalpy of Formation (ΔH_f°)

The standard enthalpy of formation is typically determined using bomb calorimetry .

-

Principle : The compound is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion (enthalpy of combustion, ΔH_c°) is measured by the temperature rise of the surrounding water bath. The enthalpy of formation can then be calculated using Hess's Law.

-

Methodology :

-

A precisely weighed pellet (approx. 0.5-1.0 g) of this compound is placed in the sample holder of a bomb calorimeter.

-

A fuse wire is positioned to contact the sample.

-

The bomb is sealed, purged, and filled with high-purity oxygen to a pressure of approximately 30 atm.

-

A small, known amount of water is added to the bomb to ensure all chlorine is converted to aqueous HCl.

-

The bomb is submerged in a known volume of water in the calorimeter's insulated jacket.

-

The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

-

The sample is ignited via the fuse wire.

-

The temperature of the water bath is recorded at regular intervals until a stable final temperature is reached.

-

The heat capacity of the calorimeter system (C_cal) is determined separately using a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The heat of combustion is calculated, and corrections are made for the formation of nitric acid (from residual N₂) and aqueous hydrochloric acid.

-

ΔH_f° is calculated from the corrected ΔH_c° using the known enthalpies of formation of the products (CO₂, H₂O, and HCl).

-

3.1.2 Heat Capacity (C_p) and Standard Entropy (S°)

These properties are best determined using adiabatic calorimetry .

-

Principle : A known quantity of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings).

-

Methodology :

-

A known mass of the sample is sealed in a calorimeter vessel.

-

The calorimeter is cooled to a very low temperature (e.g., near absolute zero).

-

The system is maintained under high vacuum to ensure adiabatic conditions.

-

A precisely measured amount of electrical energy (heat) is supplied to the sample, and the resulting temperature increase (ΔT) is measured.

-

The heat capacity (C_p = Heat supplied / ΔT) is calculated at numerous temperatures, typically from near 0 K up to and beyond room temperature.

-

The standard molar entropy at a given temperature T (e.g., 298.15 K) is calculated by integrating the C_p/T vs. T curve from 0 K to T.

-

Stability Assessment

3.2.1 Thermal Stability using TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for assessing thermal stability.

-

Principle : TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample relative to a reference.

-

Methodology :

-

Sample Preparation : A small amount of sample (typically 2-10 mg) is weighed into an appropriate pan (e.g., aluminum or alumina).

-

TGA Analysis :

-

The sample is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air, at a flow rate of 20-50 mL/min).

-

The mass of the sample is recorded as a function of temperature. The resulting curve shows the onset temperature of decomposition and the percentage of mass loss at different stages.

-

-

DSC Analysis :

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow is recorded. The resulting thermogram shows endothermic events (like melting) and exothermic events (like decomposition or crystallization). For this compound, a sharp exotherm following melting would be expected, confirming its exothermic decomposition.

-

-

Kinetic Analysis : By performing TGA runs at multiple heating rates (e.g., 5, 10, 15, 20 °C/min), model-free kinetic methods (e.g., Flynn-Wall-Ozawa) can be used to determine the activation energy (E_a) of the decomposition process.[10][11]

-

3.2.2 Solution-State Stability (Hydrolysis)

-

Principle : The concentration of the compound is monitored over time in aqueous solutions at different pH values and temperatures.

-

Methodology :

-

Prepare a series of aqueous buffer solutions covering a relevant pH range (e.g., pH 2, 5, 7, 9).

-

Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile).

-

Spike a small volume of the stock solution into each buffer solution at a controlled temperature (e.g., 25 °C, 40 °C, 60 °C) to start the experiment. The final organic solvent concentration should be low (<1%) to minimize its effect.

-

At specified time points, withdraw aliquots from each solution.

-

Immediately quench any reaction if necessary (e.g., by dilution with mobile phase) and analyze the concentration of the remaining this compound using a stability-indicating HPLC-UV method.

-

Plot the natural logarithm of the concentration versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line gives the rate constant (k).

-

Determine the activation energy for hydrolysis at a given pH by using the Arrhenius equation with rate constants obtained at different temperatures.

-

3.2.3 Excipient Compatibility Study

-

Principle : To assess potential interactions with common pharmaceutical excipients, the drug is mixed with individual excipients and stored under accelerated stability conditions (e.g., 40 °C / 75% RH).

-

Methodology :

-

Prepare binary mixtures of this compound with various excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium) in a 1:1 or other relevant ratio. A sample of the pure compound should also be prepared as a control.

-

Analyze the initial (time zero) samples using DSC and HPLC to establish a baseline.

-

Store the mixtures in open or closed vials under accelerated conditions.

-

At designated time points (e.g., 1, 2, 4 weeks), withdraw samples and analyze them.

-

DSC Analysis : Compare the thermograms of the stored mixtures with the initial ones. The appearance of new peaks, disappearance of the drug's melting peak, or significant changes in peak shape or enthalpy can indicate an interaction.

-

HPLC Analysis : Quantify the amount of this compound remaining and look for the appearance of new peaks, which would indicate degradation products.

-

Caption: Workflow for comprehensive thermodynamic and stability analysis.

Conclusion

This compound is a thermally sensitive compound whose chemistry is dominated by the facile Orton rearrangement. While a complete, experimentally verified thermodynamic dataset is currently absent from the literature, its stability profile can be qualitatively understood through its known decomposition pathways. For researchers in synthetic chemistry or professionals in drug development who may encounter this or similar N-haloamide structures, a thorough experimental evaluation is critical. The protocols outlined in this guide for calorimetry, thermal analysis, and stability studies provide a robust framework for generating the necessary data to ensure the safe handling, storage, and application of this compound.

References

- 1. This compound | C8H8ClNO | CID 11365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 4'-Chloroacetanilide | 539-03-7 | FC20179 | Biosynth [biosynth.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. mdpi.com [mdpi.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. ijaem.net [ijaem.net]

- 11. Kinetics and Thermal Decomposition Studies of Oxomemazine by Isoconversional Protocols – Oriental Journal of Chemistry [orientjchem.org]

electrophilic substitution reactions involving N-Chloroacetanilide

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of N-Chloroacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , with a primary focus on the Orton rearrangement. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development by detailing the underlying mechanisms, quantitative data, and experimental protocols.

Introduction

This compound (NCA) is a versatile reagent in organic synthesis, primarily known for undergoing a significant electrophilic substitution reaction: the Orton rearrangement. This reaction involves the migration of a chlorine atom from the N-acetyl group to the aromatic ring, typically yielding ortho- and para-chloroacetanilide. The reaction is of considerable interest due to its mechanistic nuances and its utility in the synthesis of halogenated aromatic compounds, which are key intermediates in the production of pharmaceuticals and other fine chemicals. This guide will explore the mechanistic pathways, kinetics, and practical experimental procedures related to the electrophilic reactions of this compound.

The Orton Rearrangement

The most prominent electrophilic substitution reaction of this compound is the Orton rearrangement. This reaction involves the acid-catalyzed migration of the chlorine atom from the nitrogen to the benzene (B151609) ring, resulting in the formation of o- and p-chloroacetanilide.[1] The para isomer is generally the major product.[2]

Reaction Mechanism

The mechanism of the Orton rearrangement has been a subject of extensive study and is generally accepted to be an intermolecular process, especially in the presence of hydrochloric acid.[3] The reaction proceeds through the formation of molecular chlorine as an intermediate, which then acts as the electrophile in a standard electrophilic aromatic substitution reaction with acetanilide (B955).[2][3]

The acid-catalyzed intermolecular pathway can be summarized as follows:

-

Protonation: The N-chloroamide is protonated in the acidic medium.

-

Nucleophilic Attack: A chloride ion from the solution attacks the chlorine atom on the protonated intermediate in an SN2-type mechanism. This step releases molecular chlorine (Cl2).

-

Electrophilic Aromatic Substitution: The generated chlorine then reacts with acetanilide (formed in the previous step) via a classic electrophilic aromatic substitution mechanism to yield ortho- and para-chloroacetanilide.[1]

It has also been proposed that under certain conditions, such as in the presence of carboxylic acids in aprotic solvents or under the influence of light or free-radical initiators, intramolecular or homolytic mechanisms may be at play.[2][4][5]

Caption: Acid-catalyzed intermolecular mechanism of the Orton Rearrangement.

Catalysis

The Orton rearrangement is significantly influenced by the choice of catalyst.

-

Hydrochloric Acid: HCl is a highly effective catalyst, accelerating the reaction rate significantly.[3] It provides both the necessary proton for the initial activation of this compound and the chloride ion for the subsequent generation of molecular chlorine.

-

Other Acids: The rearrangement can also be brought about by other acids like toluene-p-sulphonic acid, though the reaction is slower compared to catalysis by HCl.[6][7]

-

Clay Catalysts: Studies have shown that montmorillonite (B579905) clays, including natural and cation-exchanged variants, can efficiently catalyze the Orton rearrangement.[2] These solid acid catalysts offer advantages such as improved para/ortho selectivity, suppression of cleavage byproducts (like aniline), and easier work-up procedures.[2]

Quantitative Data

The product distribution and reaction rates are key quantitative aspects of the Orton rearrangement. The reaction typically favors the formation of the para-substituted isomer due to steric hindrance at the ortho positions.

Table 1: Product Distribution in the Orton Rearrangement of this compound Catalyzed by Montmorillonite Clays

| Catalyst (K10-Montmorillonite) | Solvent | Conditions | p-Chloroacetanilide (%) | o-Chloroacetanilide (%) | Conversion (%) |

|---|---|---|---|---|---|

| Natural Clay | CCl₄ | Stirring, 15 min | 95 | 5 | 100 |

| Natural Clay | CCl₄ | 60°C, 1 hr | 94 | 6 | 100 |

| Natural Clay | 0.05M NaCl (aq) | 60°C, 20 min | 95 | 5 | 100 |

| H⁺-exchanged | CCl₄ | 60°C, 1 hr | 96 | 4 | 100 |

| Fe³⁺-exchanged | CCl₄ | 60°C, 1 hr | 95 | 5 | 100 |

| Al³⁺-exchanged | CCl₄ | 60°C, 1 hr | 95 | 5 | 100 |

(Data sourced from reference[2]. The conversion was reported as complete in all cases.)

Table 2: Kinetic Data for Bromination of Chloroacetanilide Isomers While not a reaction of this compound itself, the following data on the subsequent bromination of its products provides insight into the relative reactivity of the chloroacetanilide isomers in further electrophilic substitutions.

| Regioisomer | Velocity Constant for Bromination /10⁵ M⁻¹ s⁻¹ |

| o-Chloroacetanilide | 1.3 |

| m-Chloroacetanilide | 1.8 |

| p-Chloroacetanilide | 2.0 |

| (Data sourced from reference[8].) |

The kinetics of the rearrangement of this compound in acidic solution have been shown to conform to a first-order reaction.[9]

This compound as a Chlorinating Agent

Beyond intramolecular rearrangement, this compound can also serve as a source of electrophilic chlorine for the chlorination of other aromatic substrates. The mechanism is analogous to the second part of the Orton rearrangement, where chlorine generated in situ reacts with a present aromatic compound.[10] The effectiveness of this process depends on the relative reactivity of the target substrate compared to acetanilide. For instance, highly activated arenes like anisole (B1667542) can be chlorinated by the this compound/HCl system.[10]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful synthesis and application of this compound.

Preparation of this compound

A common method for the preparation of this compound involves the reaction of acetanilide with a chlorinating agent in an aqueous solution.

-

Objective: To synthesize this compound from acetanilide.

-

Materials:

-

Acetanilide (13.5 g)

-

Water (700 mL)

-

Sodium bicarbonate (50 g)

-

Chlorine gas

-

-

Procedure:

-

In a 1-liter beaker, dissolve 13.5 g of acetanilide in 700 mL of water.

-

Add 50 g of sodium bicarbonate to the solution.

-

Pass chlorine gas in excess through the solution.

-

This compound will precipitate as white crystals.

-

Collect the precipitate by filtration.

-

Wash the crystals with water and dry them.[2]

-

An alternative modern approach uses trichloroisocyanuric acid (TCCA) in an anhydrous system.[11]

References

- 1. scribd.com [scribd.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. 518. The Orton rearrangement. Part III. Evidence for the mechanism derived from kinetic studies of o-substituted N-bromoacetanilides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Homolytic mechanisms of aromatic rearrangements. Part I. The rearrangement of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Molecular rearrangements. Part VIII. The influence of nuclear substituents on the rearrangement of N-chloroacetanilides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Molecular rearrangements. Part IX. The acid-catalysed rearrangement of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. ijream.org [ijream.org]

- 9. Exercise In acidic solution this compound changes into p-chloroacet.. [askfilo.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]

A Historical Review of N-Chloroacetanilide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetanilide, a compound of significant historical importance in the development of organic chemistry, has been prepared by various methods since its initial studies in the late 19th century. This technical guide provides a detailed overview of the key historical methods for the synthesis of this compound, presenting experimental protocols and quantitative data derived from seminal literature. The evolution of these synthetic approaches offers valuable insights into the progression of chlorination techniques and the understanding of reaction mechanisms in organic synthesis.

Historical Preparation Methods

The synthesis of this compound has been approached through several key historical routes, each with its own set of reagents and reaction conditions. This guide focuses on the prominent methods developed from the late 1800s to the early 20th century.